molecular formula C13H10F3N5 B7130813 3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine

3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine

Cat. No.: B7130813
M. Wt: 293.25 g/mol
InChI Key: OMFPELJWXYTVAE-UHFFFAOYSA-N
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Description

3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine is a chemical compound that belongs to the class of purine derivatives It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine typically involves multiple steps. One common approach is to start with the synthesis of the trifluoromethyl-substituted phenyl derivative. This can be achieved through trifluoromethylation reactions, where a trifluoromethyl group is introduced into the phenyl ring using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl iodide .

The next step involves the coupling of the trifluoromethyl-substituted phenyl derivative with a purine precursor. This can be done using various coupling agents and conditions, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The purine moiety may interact with nucleic acids or proteins, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(Trifluoromethyl)phenyl]methyl]purin-6-amine
  • 3-(Trifluoromethyl)phenyltrimethylammonium hydroxide
  • 3-(Trifluoromethyl)pyrazole

Uniqueness

3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine is unique due to the specific positioning of the trifluoromethyl group and the purine moiety. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications .

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methyl]-7H-purin-6-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5/c14-13(15,16)9-3-1-2-8(4-9)5-21-7-20-11(17)10-12(21)19-6-18-10/h1-4,6-7,17H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFPELJWXYTVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=N)C3=C2N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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